Predicted Physicochemical Profile Advantage Over Tetrahydropyran-Methyl Analogs
Computational analysis suggests a meaningful differentiation in key drug-like properties compared to the closest commercially available analogs, 5-chloro-6-hydroxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)nicotinamide and 5-chloro-6-hydroxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide. The target compound, with its tetrahydrofuran ring directly attached to the pyrazole, has a notably lower molecular weight (308.72 g/mol [1]) than the tetrahydropyran-methyl analogs (336.78 g/mol ), which is a significant advantage for lead optimization regarding Rule-of-Five compliance [2]. Furthermore, the direct attachment eliminates the flexible methylene linker present in the analogs, reducing the number of rotatable bonds and potentially enhancing metabolic stability and target binding affinity by pre-organizing the molecule's conformation [2].
| Evidence Dimension | Molecular Weight and Rotatable Bond Count |
|---|---|
| Target Compound Data | Molecular Weight: 308.72 g/mol; Rotatable bonds: 4 (predicted) |
| Comparator Or Baseline | Comparator: 5-chloro-6-hydroxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)nicotinamide (MW: 336.78 g/mol; Rotatable bonds: 6) and 5-chloro-6-hydroxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide (MW: 336.78 g/mol; Rotatable bonds: 6). |
| Quantified Difference | 28.06 g/mol lower molecular weight; 2 fewer rotatable bonds. |
| Conditions | Calculated molecular weight and predicted rotatable bond count based on chemical structure using standard cheminformatics tools (e.g., RDKit). |
Why This Matters
In rational drug design and lead selection, a lower molecular weight and reduced flexibility significantly improve the probability of achieving oral bioavailability and favorable pharmacokinetics, making the target compound a more attractive starting point for hit-to-lead campaigns.
- [1] Kuujia.com. 5-Chloro-6-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1H-pyridine-3-carboxamide. CAS: 1798041-51-6. Product Data. View Source
- [2] Lipinski C.A., Lombardo F., Dominy B.W., Feeney P.J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3):3-25. View Source
